3-(Benzenesulfonyl)-6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
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Overview
Description
3-(Benzenesulfonyl)-6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a synthetic compound that has garnered attention in various fields, including chemistry, biology, and medicine. Its intricate structure, combining a quinoline backbone with a piperazine moiety, suggests potential utility in pharmaceutical development and scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as para-methoxyphenylpiperazine (meopp), have been found to interact with monoamine neurotransmitters
Mode of Action
Meopp, a compound with a similar structure, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . It’s possible that our compound might have a similar interaction with its targets, but this needs to be confirmed with further studies.
Pharmacokinetics
Piperazine derivatives, which include similar compounds, are known to modulate the pharmacokinetic properties of a drug substance . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline typically involves multi-step reactions. Here’s a generalized pathway:
Formation of the quinoline core: : This can be achieved through the Skraup synthesis, involving the reaction of aniline derivatives with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
Chlorination: : Introducing the chlorine atom at the 6-position can be done using a chlorinating agent such as thionyl chloride.
Piperazine derivatization: : The 4-position of the quinoline ring is functionalized by reacting with 4-(4-methoxyphenyl)piperazine.
Sulfonylation: : Finally, the benzenesulfonyl group is introduced via reaction with benzenesulfonyl chloride under basic conditions, like using pyridine or triethylamine.
Industrial Production Methods
Scaling up for industrial production follows the same synthetic steps but with optimized reaction conditions to ensure higher yields, cost efficiency, and purity. Techniques like continuous flow synthesis can be employed for large-scale operations.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, forming phenolic derivatives.
Reduction: : The nitro groups, if any, can be reduced to amines using standard reducing agents like hydrogen and a palladium catalyst.
Substitution: : Electrophilic aromatic substitution can occur on the benzene ring, providing opportunities for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: : Hydrogen gas with a palladium on carbon catalyst.
Substitution: : Friedel-Crafts reagents for alkylation or acylation.
Major Products Formed
Oxidation: : Phenolic compounds.
Reduction: : Amines.
Substitution: : Alkylated or acylated derivatives.
Scientific Research Applications
This compound is a jack-of-all-trades in scientific research:
Chemistry: : It serves as a scaffold for developing novel catalysts or molecular probes.
Biology: : Its structural complexity makes it a candidate for studying protein-ligand interactions.
Medicine: : Potential pharmaceutical applications, especially in designing drugs targeting the central nervous system due to the piperazine moiety.
Industry: : Used in the synthesis of advanced materials or as intermediates in other chemical processes.
Comparison with Similar Compounds
6-Chloro-4-piperazin-1-ylquinoline: : Shares the core structure but lacks the benzenesulfonyl and methoxyphenyl groups.
3-Sulfonylquinolines: : These compounds have similar sulfonyl substituents but may vary in the positioning and type of other functional groups.
Uniqueness:
The combination of a benzenesulfonyl group and a methoxyphenyl-piperazine moiety in the same molecule is unique, providing a distinct set of chemical and biological properties. This uniqueness could translate to higher specificity and efficacy in pharmacological applications.
That’s the deep dive into 3-(Benzenesulfonyl)-6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline. It's quite the molecular marvel, wouldn't you say?
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-21-10-8-20(9-11-21)29-13-15-30(16-14-29)26-23-17-19(27)7-12-24(23)28-18-25(26)34(31,32)22-5-3-2-4-6-22/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCYSNJQKDUVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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